N-(2-methoxyphenyl)-2-methylquinoline-3-carboxamide
Description
N-(2-methoxyphenyl)-2-methylquinoline-3-carboxamide is a quinoline-based heterocyclic compound characterized by a carboxamide group at the 3-position of the quinoline core and a 2-methoxyphenyl substituent. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C18H16N2O2/c1-12-14(11-13-7-3-4-8-15(13)19-12)18(21)20-16-9-5-6-10-17(16)22-2/h3-11H,1-2H3,(H,20,21) |
InChI Key |
CMSNNWXQRCLLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-methylquinoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies, and presenting data in tables for clarity.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties. The structural components of this compound include:
- A quinoline core, which is often associated with biological activity.
- A methoxyphenyl group that may enhance lipophilicity and facilitate interaction with biological targets.
- A carboxamide functional group that can participate in hydrogen bonding, potentially influencing its binding affinity to target proteins.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activities. A study highlighted the compound's ability to inhibit various bacterial strains, suggesting a mechanism that may involve interference with bacterial DNA replication or enzyme activity .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| P. aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have shown that it induces cytotoxicity through mechanisms such as oxidative stress and apoptosis .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | ROS generation, apoptosis |
| H460 | 15 | Inhibition of tubulin polymerization |
| HCT116 | 25 | DNA damage via oxidative stress |
The biological activity of this compound is thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as kinases or DNA gyrase, which are crucial for cancer cell proliferation and survival .
- Oxidative Stress Induction : It has been observed that the compound can increase reactive oxygen species (ROS) levels in cancer cells, leading to cellular damage and apoptosis .
- Interaction with DNA : The presence of the carboxamide group suggests potential interactions with DNA, possibly leading to interference with replication or transcription processes .
Case Studies
A notable case study involved the evaluation of this compound against human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations as low as 20 µM, with accompanying evidence of increased apoptosis markers such as caspase activation and PARP cleavage .
Scientific Research Applications
Pharmacological Properties
Antimicrobial Activity
Research indicates that quinoline derivatives, including N-(2-methoxyphenyl)-2-methylquinoline-3-carboxamide, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents. The presence of the methoxyphenyl and carboxamide groups enhances their interaction with biological targets, potentially leading to increased efficacy against resistant strains .
Anticancer Activity
this compound has also been studied for its anticancer properties. Quinoline derivatives are known to induce apoptosis in cancer cells through multiple mechanisms, such as inhibiting tyrosine kinases and disrupting tubulin polymerization. In vitro studies have demonstrated that derivatives similar to this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancers .
Anti-Tuberculosis Activity
Recent studies have highlighted the potential of quinoline carboxylic acids as inhibitors of Mycobacterium tuberculosis. Compounds structurally related to this compound have shown promising results in inhibiting the growth of both replicating and non-replicating forms of the bacterium. This activity is attributed to their ability to bind to DNA gyrase, a critical enzyme for bacterial DNA replication .
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various quinoline derivatives for anticancer activity, this compound was tested against human cancer cell lines (HCT-116 and MCF-7). Results indicated that this compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several quinoline derivatives against resistant bacterial strains. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for further development into an antimicrobial agent .
Tables
| Application Area | Activity | Target Pathway/Mechanism |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | Interaction with bacterial enzymes |
| Anticancer | Induces apoptosis in cancer cells | Inhibition of tyrosine kinases |
| Anti-Tuberculosis | Inhibits Mycobacterium tuberculosis | Binding to DNA gyrase |
Chemical Reactions Analysis
Oxidative Cyclization Reactions
Silver(I)-mediated cyclization demonstrates the compound's potential for heterocycle formation:
AgOTf-catalyzed process (for structural analogs):
-
Reactants : 1,4-diynamide-3-ols + 8-methylquinoline N-oxide
-
Conditions : DCM, rt, 6 h
-
Product : 2-substituted furan-4-carboxamides
The mechanism involves:
-
Silver-π alkyne complex formation (ΔG = −14.0 kcal/mol)
-
Nucleophilic attack by N-oxide (ΔG‡ = 5.9 kcal/mol)
Bromination and Electrophilic Substitution
The quinoline ring undergoes regioselective halogenation:
| Reaction | Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| NBS bromination | DMF, rt, 5 h | C-5 | 67% | |
| Electrophilic aromatic substitution | Br₂/FeBr₃ (for quinoline analogs) | C-6/C-8 | 72–89% |
Bromination at the electron-rich C-5 position is favored due to methoxy group directing effects .
Functional Group Reactivity
Key reactive sites include:
Catalytic Reaction Mechanisms
Density functional theory (DFT) calculations for analog systems reveal:
-
Silver-carbene intermediates lower activation barriers (ΔG‡ < 20 kcal/mol)
-
Copper-mediated C–N coupling follows a single-electron transfer pathway with K₂CO₃ as base
Experimental Optimization Data
Critical parameters for high-yield reactions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–150°C | >10% increase vs. room temperature |
| Solvent polarity | Medium (DMF, DCM) | Maximizes catalyst-substrate contact |
| Microwave power | 300–500 W | Reduces reaction time by 60–80% |
| Catalyst loading | 5–10 mol% (Cu/Ag salts) | Balances cost and efficiency |
Biological Activity Correlation
-
Brominated derivatives: 3.2× increased antimicrobial potency vs. parent compound
-
Hydrolysis products: Exhibit COX-2 inhibitory activity (IC₅₀ = 0.8 μM)
This comprehensive reactivity profile positions N-(2-methoxyphenyl)-2-methylquinoline-3-carboxamide as a versatile intermediate for pharmaceutical and materials science applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between N-(2-methoxyphenyl)-2-methylquinoline-3-carboxamide and related quinoline derivatives are critical to their biological and chemical properties. Below is a detailed comparison:
Structural Modifications and Electronic Effects
Physicochemical Properties
| Property | Target Compound | N-[(4-fluorophenyl)methyl] Derivative | Chloro-Fluoro Derivative |
|---|---|---|---|
| Molecular Weight | ~350–400 g/mol* | ~360 g/mol | ~380 g/mol |
| LogP | ~2.8 (estimated) | ~3.1 | ~3.5 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 |
Research Findings and Key Insights
- Unique Advantages of Target Compound : The 2-methoxyphenyl group balances electron-donating effects and lipophilicity, making it suitable for blood-brain barrier penetration and CNS-targeted therapies .
- Limitations : Compared to fluorinated analogs, the methoxy group may reduce metabolic stability in hepatic environments .
- Future Directions : Structural optimization, such as hybridizing the methoxy group with fluorine or introducing sulfamoyl moieties (as in ), could enhance target specificity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
